![molecular formula C20H23NO6 B1157767 (1S,11S,13S,14R,15R)-14,15-二甲氧基-20-甲基-5,7,21-三氧杂-20-氮杂六环[11.4.3.111,14.01,13.02,10.04,8]二十一烷-2,4(8),9-三烯-16-酮 CAS No. 1025023-04-4](/img/structure/B1157767.png)
(1S,11S,13S,14R,15R)-14,15-二甲氧基-20-甲基-5,7,21-三氧杂-20-氮杂六环[11.4.3.111,14.01,13.02,10.04,8]二十一烷-2,4(8),9-三烯-16-酮
描述
Periglaucine A is an isoquinoline alkaloid. It has a role as a metabolite.
CID 24879468 is a natural product found in Pericampylus glaucus with data available.
科学研究应用
Anti-Parasitic Activity
Periglaucine A has been found to have anti-parasitic properties. It was used in a study where it was encapsulated in Poly (dl-Lactide-co-Glycolide) (PLGA) nanoparticles. The encapsulated Periglaucine A demonstrated inhibition in the viability of Acanthamoeba triangularis trophozoites .
Drug Delivery System
Periglaucine A can be encapsulated in PLGA nanoparticles, which can serve as a delivery system for the compound. The encapsulation efficiency of Periglaucine A was observed to be 90% .
Anti-Acanthamoeba Activity
The encapsulated Periglaucine A in PLGA nanoparticles demonstrated anti-Acanthamoeba property. The property remained intact even after encapsulation .
Cytotoxicity Activities
Periglaucine A, when encapsulated in PLGA nanoparticles, showed dose-dependent cytotoxicity value of IC 50 2 µg/mL against lung epithelial cell line .
Increased Cell Viability
Interestingly, increased viability was observed in lung epithelial cell line in higher doses of synthesized polymeric nanoparticles containing Periglaucine A .
Potential for Tissue-Specific Targeting
Surface modification of the PLGA nanoparticles encapsulating Periglaucine A could potentially allow for tissue-specific targeting. This could increase the drug’s local bioavailability and reduce systemic side effects .
作用机制
Periglaucine A, also known as (1S,11S,13S,14R,15R)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one, is a hasubanane-type alkaloid that can be isolated from Pericampylus glaucus .
Target of Action
Periglaucine A primarily targets the Hepatitis B virus (HBV) surface antigen (HBsAg) in Hep G2.2.15 cells . It also shows anti-HIV-1 activity in C8166 cells .
Mode of Action
Periglaucine A inhibits the secretion of HBV surface antigen (HBsAg) in Hep G2.2.15 cells . This inhibition disrupts the life cycle of the virus, preventing it from infecting new cells.
Pharmacokinetics
It is known that the compound can be encapsulated in plga nanoparticles, which may enhance its bioavailability .
Result of Action
The primary result of Periglaucine A’s action is the inhibition of HBsAg secretion, which disrupts the life cycle of the HBV and prevents it from infecting new cells . It also shows anti-HIV-1 activity, potentially inhibiting the replication of the HIV-1 virus .
Action Environment
The action of Periglaucine A can be influenced by various environmental factors. For instance, the compound’s efficacy can be enhanced when it is encapsulated in PLGA nanoparticles . This encapsulation can protect the compound from degradation, enhance its stability, and improve its delivery to target cells .
属性
IUPAC Name |
(1S,11S,13S,14R,15R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-21-5-4-18-8-13(22)17(23-2)20(24-3)19(18,21)9-16(27-20)11-6-14-15(7-12(11)18)26-10-25-14/h6-7,16-17H,4-5,8-10H2,1-3H3/t16-,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDYNQYLCIPODD-WPVAHCMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C14CC(C5=CC6=C(C=C52)OCO6)OC4(C(C(=O)C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@]14C[C@@H](C5=CC6=C(C=C52)OCO6)O[C@]4([C@@H](C(=O)C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
periglaucine A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。